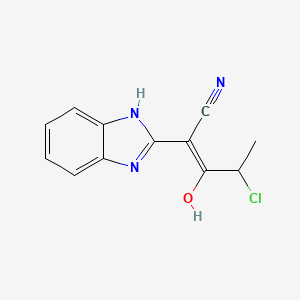
4-chloro-2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxopentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxopentanenitrile is a chemical compound with a complex structure that includes a benzodiazole ring, a nitrile group, and a chloro substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxopentanenitrile typically involves the condensation of appropriate benzodiazole derivatives with chloroacetonitrile under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxopentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The chloro substituent can be replaced with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-chloro-2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxopentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: It can be used in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which 4-chloro-2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxopentanenitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzodiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The nitrile group may also play a role in binding to specific proteins or other biomolecules, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-2-(1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile
- Methyl 4-chloro-2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanoate
Uniqueness
4-chloro-2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxopentanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro substituent and the nitrile group provides opportunities for further chemical modifications, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
743442-02-6 |
|---|---|
Fórmula molecular |
C12H10ClN3O |
Peso molecular |
247.68 g/mol |
Nombre IUPAC |
2-(1H-benzimidazol-2-yl)-4-chloro-3-hydroxypent-2-enenitrile |
InChI |
InChI=1S/C12H10ClN3O/c1-7(13)11(17)8(6-14)12-15-9-4-2-3-5-10(9)16-12/h2-5,7,17H,1H3,(H,15,16) |
Clave InChI |
PYIRIJXABBRJAW-UHFFFAOYSA-N |
SMILES |
CC(C(=C(C#N)C1=NC2=CC=CC=C2N1)O)Cl |
SMILES canónico |
CC(C(=C(C#N)C1=NC2=CC=CC=C2N1)O)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2362050.png)
![4-Chloro-3-[(cyclopropylmethyl)sulfanyl]aniline](/img/structure/B2362051.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2362055.png)



![{4-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B2362062.png)



![6-(2,3-Dihydroxypropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2362067.png)

